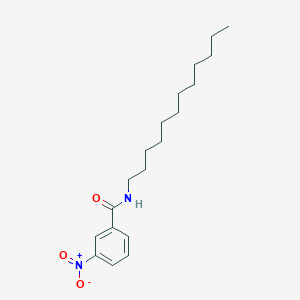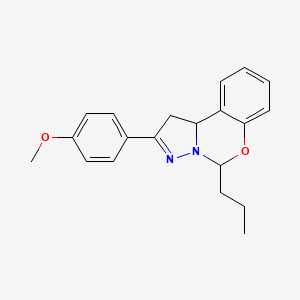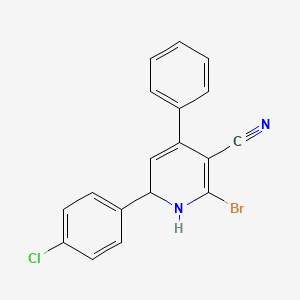![molecular formula C17H22Cl3N3O3S B15079320 4-({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B15079320.png)
4-({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]carbamothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety, a trichloroethyl group, and a heptanoylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetonitrile with heptanoic acid in the presence of a base such as sodium hydroxide to form 2,2,2-trichloro-1-(heptanoylamino)ethanol.
Amidation Reaction: The intermediate is then reacted with a suitable amine, such as aniline, under acidic conditions to form the corresponding amide.
Carbothioylation: The amide is then subjected to a carbothioylation reaction using carbon disulfide and a base like potassium hydroxide to introduce the carbothioyl group.
Coupling with Benzoic Acid: Finally, the product is coupled with 4-aminobenzoic acid under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of less chlorinated derivatives or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
Chemistry
In chemistry, 4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.
Industry
In industrial applications, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with cellular receptors, modulating signaling pathways. The overall effect of the compound depends on the specific biological context and the molecular targets involved.
相似化合物的比较
Similar Compounds
4-aminobenzoic acid: A simpler analog lacking the trichloroethyl and heptanoylamino groups.
2,2,2-trichloro-1-(heptanoylamino)ethanol: An intermediate in the synthesis of the target compound.
N-(2,2,2-trichloroethyl)aniline: A related compound with a similar trichloroethyl group but different overall structure.
Uniqueness
4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C17H22Cl3N3O3S |
|---|---|
分子量 |
454.8 g/mol |
IUPAC 名称 |
4-[[2,2,2-trichloro-1-(heptanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H22Cl3N3O3S/c1-2-3-4-5-6-13(24)22-15(17(18,19)20)23-16(27)21-12-9-7-11(8-10-12)14(25)26/h7-10,15H,2-6H2,1H3,(H,22,24)(H,25,26)(H2,21,23,27) |
InChI 键 |
IDANOLSWQQNMHF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-butyl-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079242.png)


![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15079261.png)
![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15079267.png)

![2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15079274.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079280.png)
![(5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079283.png)
![Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079305.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15079313.png)

![1-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15079328.png)
![2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B15079350.png)
